molecular formula C19H16FNO3 B279476 4-[({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid

4-[({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid

Cat. No. B279476
M. Wt: 325.3 g/mol
InChI Key: LLICPSSHVBHORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid, commonly referred to as FMBA, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has gained significant attention in the scientific research community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of FMBA is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response. By inhibiting the production of prostaglandins, FMBA reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
FMBA has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). FMBA has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of the inflammatory response. Additionally, FMBA has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

FMBA has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it suitable for a wide range of experiments. However, FMBA has some limitations as well. It is not very soluble in water, which can make it challenging to administer in vivo. Additionally, FMBA has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.

Future Directions

There are several future directions for the study of FMBA. One area of research is the development of more efficient synthesis methods for FMBA. Another area of interest is the investigation of FMBA's potential use in cancer therapy. Additionally, further research is needed to establish the safety and efficacy of FMBA in humans. Overall, FMBA has significant potential for therapeutic applications, and further research in this area is warranted.

Synthesis Methods

The synthesis of FMBA involves a multistep process that starts with the reaction of 4-aminobenzoic acid with 4-fluorobenzaldehyde. The resulting product is then subjected to a series of reactions, including reduction, acetylation, and cyclization, to obtain the final product, FMBA. The synthesis of FMBA is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

FMBA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. FMBA has been found to be effective in the treatment of various inflammatory conditions, including arthritis, asthma, and inflammatory bowel disease. It has also been studied for its potential use in cancer therapy.

properties

Molecular Formula

C19H16FNO3

Molecular Weight

325.3 g/mol

IUPAC Name

4-[[[5-(4-fluorophenyl)furan-2-yl]methylamino]methyl]benzoic acid

InChI

InChI=1S/C19H16FNO3/c20-16-7-5-14(6-8-16)18-10-9-17(24-18)12-21-11-13-1-3-15(4-2-13)19(22)23/h1-10,21H,11-12H2,(H,22,23)

InChI Key

LLICPSSHVBHORL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNCC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C[NH2+]CC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)[O-]

Origin of Product

United States

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